![molecular formula C19H15N3O3S2 B2605994 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide CAS No. 896011-48-6](/img/structure/B2605994.png)
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
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Overview
Description
The compound “N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide” is a complex organic molecule that contains a benzothiazole moiety. Benzothiazoles are important heterocyclic compounds that are found in a wide variety of synthetic and natural products . They have been investigated extensively due to their diverse biological activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) . The newly synthesized compounds are usually characterized by spectral (FT-IR, 1H-NMR, MS) and elemental analysis .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques. For example, FT-IR spectroscopy can provide information about the functional groups present in the molecule, while 1H-NMR and 13C-NMR spectroscopy can provide detailed information about the hydrogen and carbon atoms in the molecule, respectively .Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions. For example, they can participate in condensation reactions with aldehydes to form 2-substituted benzothiazoles . They can also undergo reactions with various electrophiles and nucleophiles, leading to a wide range of substituted benzothiazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus, while the solubility can be determined using various solvents . The molecular weight can be determined using mass spectrometry .Scientific Research Applications
Anti-Tubercular Compounds
Benzothiazole based compounds have been synthesized and studied for their anti-tubercular properties . The inhibitory concentrations of the newly synthesized molecules were compared with standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Organic Synthesis
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Antibacterial Studies
Benzothiazole derivatives have shown antibacterial activities against Escherichia coli strains, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa .
Structural Studies
Structural studies have been carried out on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides . These studies include single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations .
Optical Materials
Hydrazonylsulfones such as Bt-NHNHSO2R and their iminotautomers have been studied as optical materials .
Biological Potential
Hydrazonylsulfones and their iminotautomers have been studied for their biological potential .
Mechanism of Action
Target of Action
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is a benzothiazole-based compound that has been found to have significant activity against certain bacterial strains . The primary targets of this compound are likely bacterial enzymes or proteins essential for the survival and proliferation of the bacteria .
Mode of Action
It is believed that the compound interacts with its targets, leading to inhibition of essential bacterial processes . This interaction results in the disruption of bacterial growth and proliferation .
Biochemical Pathways
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide likely affects multiple biochemical pathways within the bacterial cell. The downstream effects of these disruptions could include cell death or a halt in cell proliferation .
Pharmacokinetics
The compound’s favorable pharmacokinetic profile was suggested in one study . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
The molecular and cellular effects of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide’s action likely include the disruption of essential bacterial processes, leading to cell death or a halt in cell proliferation . The compound has shown promising activity against certain bacterial strains, including Staphylococcus aureus .
Safety and Hazards
Benzothiazole derivatives may pose various safety and health hazards. For example, they may be harmful if inhaled, may cause respiratory tract irritation, may be harmful if absorbed through skin, may cause skin irritation, may cause eye irritation, and may be harmful if swallowed . When heated to decomposition, they may emit very toxic fumes of SOx and NOx .
Future Directions
The future research directions for benzothiazole derivatives could involve the design and synthesis of novel benzothiazole-based drugs with improved biological activity and reduced side effects. This could be achieved by modifying the structure of the benzothiazole moiety and introducing various substituents at different positions on the benzothiazole ring . Additionally, more comprehensive studies on the mechanism of action of these compounds could lead to a better understanding of their biological activity and potential therapeutic applications .
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c1-24-14-8-5-6-11(16(14)25-2)17(23)22-19-21-13(10-26-19)18-20-12-7-3-4-9-15(12)27-18/h3-10H,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZZBQWAYWOVHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide |
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